1,3-Dimethoxy-2-propanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-Dimethoxy-2-propanol involves various chemical processes. For instance, 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry, can be synthesized from pyruvaldehyde and methanol using a sulfuric acid catalyst, under optimal conditions of sulfuric acid: pyruvaldehyde: methanol ratio and reaction temperature (Huang Guo-dong, 2005). Similarly, 2,3-epoxyl-1,3-diaryl-1-propanone can be synthesized directly from acetophenones and aromatic aldehydes under ultrasound irradiation, offering a one-pot synthesis method that is energy-efficient and avoids the use of toxic solvents (Ji-tai Li et al., 2010).
Molecular Structure Analysis
The molecular structure and hydrogen bonding of related compounds such as 2-aminoethanol and 1-amino-2-propanol have been studied using Fourier Transform Near-Infrared Spectroscopy and Density Functional Theory calculations, revealing insights into their molecular structure and interactions (K. Z. Haufa & M. A. Czarnecki, 2010).
Chemical Reactions and Properties
Reactions involving 1,3-Dimethoxy-2-propanol and its derivatives can lead to a variety of products. For example, the thermal decomposition of 1,2-propanediol has been shown to produce dimers like 3-oxy-(bys)-2-propanol, elucidated using gas chromatography coupled to mass spectrometry (N. Milanes et al., 2012).
Physical Properties Analysis
The physical properties of compounds related to 1,3-Dimethoxy-2-propanol, such as their molecular and vibrational structure, have been investigated. The FTIR and FT-Raman spectra of 2,3-Dimercapto-1-propanol, for instance, have been analyzed to understand its molecular and vibrational structure, providing insights into its physical properties (K. Rajalakshmi & G. Kalaiarasi, 2018).
Chemical Properties Analysis
The chemical properties of 1,3-Dimethoxy-2-propanol derivatives, including their reactivity and the effects of structural modifications on their properties, have been a focus of research. For example, the design and synthesis of α₁-adrenoceptors antagonists based on the molecular structure of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride analogs reveal the influence of structural changes on chemical properties and bioactivity (Baomin Xi et al., 2011).
Scientific Research Applications
Synthesis Techniques and Properties :
- Synthesis of 1,1-Dimethoxy-2-propanone : An important intermediate in fine chemistry, synthesized from pyruvaldehyde and methanol using sulfuric acid as a catalyst (Huang Guo-dong, 2005).
- Highly Efficient Chemoenzymatic Syntheses of (R)- and (S)-lactaldehydes : Using biocatalytic asymmetric reductions of 1,1-dimethoxy-2-propanone, leading to enantiomerically pure (S)- and (R)-1,1-dimethoxy-2-propanols (M. Vogel et al., 2016).
- Pressure and Temperature Dependence of the Permittivity and Density : Investigated for 1,1‐dimethoxy‐2‐propanone, showing changes in dipole moment with temperature and pressure variations (J. Vij, 1983).
Applications in Medicinal Chemistry and Pharmaceuticals :
- Cardioselective Beta-Adrenergic Blocking Agents : A series of 1-amino-3-aryloxy-2-propanols, including compounds with a dimethoxyphenethylamino group, showed potential as cardioselective beta-blockers (M. Hoefle et al., 1975).
- Potential Antidepressant Agents : Exploration of 3-amino-1,1-diaryl-2-propanols for antidepressant activity, emphasizing the importance of the structure-activity relationship in drug development (J. A. Clark et al., 1979).
Chemical Reactions and Catalysis :
- Alkylation of Phenol with 1-Propanol : Utilizing CeO2–MgO catalysts, this study showcases the alkylation reaction's efficiency and selectivity (S. Sato et al., 1999).
- Hydrogenation of Dimethyl Malonate to 1,3-Propanediol : Investigated the catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, highlighting an alternative route for 1,3-propanediol production (Sainan Zheng et al., 2017).
properties
IUPAC Name |
1,3-dimethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKRVSPQJVIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211364 | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-propanol | |
CAS RN |
623-69-8 | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerin 1,3-dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIMETHOXY-2-PROPANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIN 1,3-DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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